molecular formula C8H14N2O2 B067025 (3S,6S)-3,6-diethylpiperazine-2,5-dione CAS No. 164453-64-9

(3S,6S)-3,6-diethylpiperazine-2,5-dione

Cat. No. B067025
CAS RN: 164453-64-9
M. Wt: 170.21 g/mol
InChI Key: GWYVTXHULIXIAY-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,6S)-3,6-diethylpiperazine-2,5-dione, commonly known as DEPD, is a cyclic dipeptide that has been widely used in scientific research due to its unique chemical properties. DEPD is a white crystalline powder that is soluble in water and ethanol, and it has a molecular weight of 174.23 g/mol. This compound is commonly used as a reagent in organic synthesis, and it has also been shown to have potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of DEPD is not fully understood, but it is believed to act as a nucleophile in organic synthesis. DEPD contains two carbonyl groups, which makes it an ideal candidate for nucleophilic attack by other reagents. This property allows DEPD to act as a useful building block in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
DEPD has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered to be safe for laboratory use. It has been used as a reagent in the synthesis of various bioactive compounds, including antitumor agents and enzyme inhibitors.

Advantages and Limitations for Lab Experiments

DEPD has several advantages as a reagent in laboratory experiments. It is readily available, easy to handle, and has a long shelf life. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, DEPD has some limitations. It is not suitable for use in reactions that require high temperatures or strong acids or bases. It is also not effective in reactions that require a strong oxidizing agent.

Future Directions

DEPD has potential applications in the field of medicine. It has been shown to have antitumor and antibacterial activity, and it has also been studied for its potential as an enzyme inhibitor. Further research is needed to fully understand the mechanism of action of DEPD and to explore its potential as a therapeutic agent. Additionally, DEPD could be further studied for its potential as a building block in the synthesis of novel peptidomimetics and natural products.

Synthesis Methods

The synthesis of DEPD can be achieved through a variety of methods, including the reaction of ethyl glycinate with ethyl chloroformate, and the reaction of diethyl malonate with piperazine. The most commonly used method involves the reaction of ethyl glycinate with ethyl chloroformate in the presence of piperazine. This method produces DEPD in high yields and with high purity.

Scientific Research Applications

DEPD has been extensively used in scientific research as a reagent in organic synthesis. It has been shown to be effective in the synthesis of cyclic peptides and peptidomimetics. DEPD has also been used as a building block in the synthesis of various natural products, including alkaloids and antibiotics.

properties

CAS RN

164453-64-9

Product Name

(3S,6S)-3,6-diethylpiperazine-2,5-dione

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(3S,6S)-3,6-diethylpiperazine-2,5-dione

InChI

InChI=1S/C8H14N2O2/c1-3-5-7(11)10-6(4-2)8(12)9-5/h5-6H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1

InChI Key

GWYVTXHULIXIAY-WDSKDSINSA-N

Isomeric SMILES

CC[C@H]1C(=O)N[C@H](C(=O)N1)CC

SMILES

CCC1C(=O)NC(C(=O)N1)CC

Canonical SMILES

CCC1C(=O)NC(C(=O)N1)CC

synonyms

2,5-Piperazinedione,3,6-diethyl-,(3S-cis)-(9CI)

Origin of Product

United States

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